
N-烯丙基马来酰亚胺
描述
N-Allylmaleimide is a compound with biomedical research applications. It has been found to inhibit the growth of select cancer cells and has potential neuroprotective attributes, making it a promising candidate for neurodegenerative disease treatment .
Synthesis Analysis
New thermally curable copolymers of N-Allylmaleimide with N-vinylpyrrolidone and 2,2-diallyl 1,1,3,3-tetraethylguanidinium chloride have been obtained via bulk radical copolymerization as well as in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C .
Molecular Structure Analysis
The molecular formula of N-Allylmaleimide is C7H7NO2 . The homopolymerization of N-Allylmaleimide was first done by T.M. Pyriadi and H.J. Harwood , who showed that a polymer is formed with the involvement of three types of units: owing to 1,2 addition of a maleimide bond, “allyl addition,” and addition of an allyl group to the double bond of maleimide (cyclic units) .
Chemical Reactions Analysis
The kinetic laws of reaction have been studied, and the relative activities of monomers have been determined. It has been shown that random copolymers are formed, and the copolymerization in methanol shows a high tendency toward alternation of monomer units .
科学研究应用
合成和热性能
N-烯丙基马来酰亚胺用于合成新型热固性共聚物。Gorbunova 和 Tiunova (2015) 的研究重点是 N-烯丙基马来酰亚胺与其他化合物(如 N-乙烯基吡咯烷酮和 2,2-二烯丙基-1,1,3,3-四乙基胍氯化物)的共聚物。这些共聚物是通过本体自由基共聚获得的。还研究了这些共聚物的热性能,结果表明它们在没有催化剂的情况下加热时会形成网络聚合物 (Gorbunova & Tiunova, 2015)。
热固性聚合物
另一项应用涉及热固性聚合物的合成。Takeda 和 Matsumoto (2010) 合成了 N-烯丙基马来酰亚胺和异丁烯的交替共聚物,该共聚物形成了一类新型热固性聚合物。这种共聚物由于其独特的结构,表现出较高的热稳定性,并且具有透明材料应用的潜力 (Takeda & Matsumoto, 2010)。
与新型烯丙基单体的共聚
Gorbunova (2010) 还探讨了 N-乙烯基吡咯烷酮与各种烯丙基单体的自由基共聚,包括 N-烯丙基马来酰亚胺。该研究旨在了解这些反应的动力学特征,确定所得共聚物的结构,并评估它们的物理化学和生物学性质 (Gorbunova, 2010)。
在定量肽分析中的应用
N-烯丙基马来酰亚胺还用于合成 d-标记的 N-烷基马来酰亚胺。Niwayama、Kurono 和 Matsumoto (2001) 开发了这些物质,用于特异性修饰蛋白质或肽的半胱氨酸残基中的末端 SH 基团。这种应用对于通过稳定同位素差异质谱法定量分析肽至关重要 (Niwayama et al., 2001)。
在聚酮化合物合酶中的生物合成
该化合物在 FK506(一种免疫抑制剂)的聚酮化合物合酶中的烯丙基丙二酰辅酶 A(一种关键的延伸单元)的生物合成中发挥作用。Mo 等人 (2011) 详细阐述了生物合成途径,其中包括产生烯丙基丙二酰辅酶 A 的专用聚酮化合物合酶,这对于 FK506 及其类似物的形成至关重要 (Mo et al., 2011)。
安全和危害
When handling N-Allylmaleimide, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
N-Allylmaleimide-based copolymers are widely used in various branches of industry, from the aerospace industry to microelectronics . Future research could focus on exploring its potential applications in these areas and others, such as its use in biomedical research and potential for neurodegenerative disease treatment .
作用机制
Target of Action
N-Allylmaleimide, similar to its relative N-Ethylmaleimide, is known to interact with sulfhydryl groups . These groups are found in many proteins and enzymes, making them potential targets for N-Allylmaleimide. In particular, N-Ethylmaleimide has been reported to interact with Galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .
Mode of Action
N-Allylmaleimide, like N-Ethylmaleimide, is an alkylating reagent . It reacts with sulfhydryl groups to form stable thioether bonds . This reaction is specific for sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity with amino groups occurs . This interaction can modify the function of proteins and enzymes, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
It’s known that the compound’s reactivity is influenced by ph, with specific reactivity towards sulfhydryls at ph 65-75 and increased reactivity towards amino groups at pH values greater than 75 . This suggests that the compound’s bioavailability and distribution could be influenced by the pH of its environment.
Result of Action
The molecular and cellular effects of N-Allylmaleimide’s action depend on the specific proteins and enzymes it interacts with. Given its reactivity with sulfhydryl groups, it could potentially modify a wide range of proteins and enzymes, leading to diverse cellular effects. For instance, N-substituted maleimides have been reported to exhibit excellent thermal stability and electron-withdrawing properties .
Action Environment
The action of N-Allylmaleimide is influenced by environmental factors such as pH . Its reactivity with sulfhydryl groups is specific at pH 6.5-7.5, while at pH values greater than 7.5, it also reacts with amino groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
属性
IUPAC Name |
1-prop-2-enylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDAYXWBWRTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183885 | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-17-3, 31940-21-3 | |
| Record name | N-Allylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC175866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



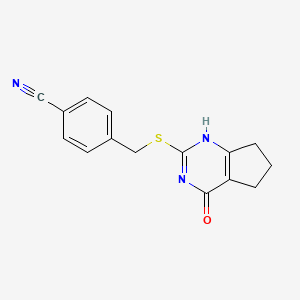
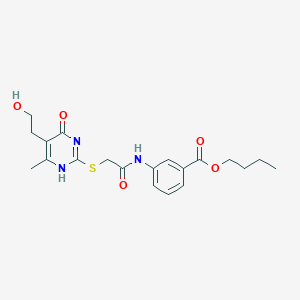
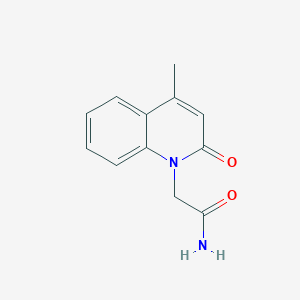
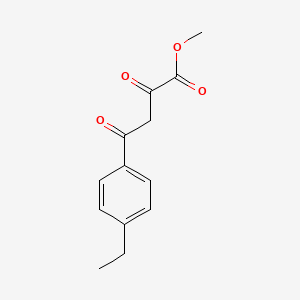
![1-Phenyl-2-[2-(4-phenyl-1,3-thiazol-2-yl)pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B7811846.png)
![2-[2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B7811853.png)
![2-[2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-(4-methoxyphenyl)ethanone;bromide](/img/structure/B7811860.png)
![3-amino-N-[6-[(3-aminobenzoyl)amino]hexyl]benzamide](/img/structure/B7811873.png)
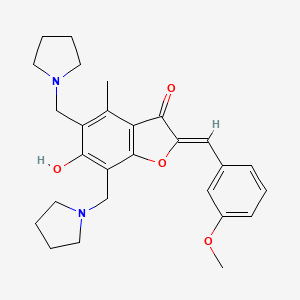

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B7811893.png)
![6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one](/img/structure/B7811899.png)